molecular formula C10H15N3 B595553 N2-cyclopentylpyridine-2,4-diamine CAS No. 1247500-24-8

N2-cyclopentylpyridine-2,4-diamine

Cat. No. B595553
M. Wt: 177.251
InChI Key: UPSZBHOPVVBDBD-UHFFFAOYSA-N
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Description

“N2-cyclopentylpyridine-2,4-diamine” is a chemical compound with the CAS Number: 52025-59-9 . It has a molecular weight of 177.25 . It is in the form of oil .


Synthesis Analysis

The synthesis of N2,N4-disubstituted pyrimidine-2,4-diamines, which are structurally similar to N2-cyclopentylpyridine-2,4-diamine, has been reported . These compounds were identified as potent CDK2/CDK9 inhibitors . To explore the structure-activity relationship (SAR) of this structural prototype, twenty-four novel N2,N4-disubstituted pyrimidine-2,4-diamines were designed and synthesized .


Molecular Structure Analysis

The InChI Code of N2-cyclopentylpyridine-2,4-diamine is 1S/C10H15N3/c11-8-5-6-10 (12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4,11H2, (H,12,13) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving N2-cyclopentylpyridine-2,4-diamine are not available, research on chiral N1-protected vicinal diamines, including those derived from amino acids and condensed with 2-amino-6-chloro-5-nitro-4 (3H)-pyrimidinone, has led to the synthesis of various tetrahydropteridine stereoisomers.


Physical And Chemical Properties Analysis

N2-cyclopentylpyridine-2,4-diamine has a molecular weight of 177.25 . The physical form of the compound is oil .

Safety And Hazards

The safety information for N2-cyclopentylpyridine-2,4-diamine includes several hazard statements: H302, H312, H314, H332, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-N-cyclopentylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSZBHOPVVBDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-cyclopentylpyridine-2,4-diamine

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